molecular formula C14H19NO4 B14222058 N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide CAS No. 823821-74-5

N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide

Katalognummer: B14222058
CAS-Nummer: 823821-74-5
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: KYZPQJNEEGKKNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide is a synthetic compound with the molecular formula C14H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and an acetamide group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and acetic anhydride. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and acetamide groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

823821-74-5

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

N-[4-(2,4-dimethoxyphenyl)-4-oxobutyl]acetamide

InChI

InChI=1S/C14H19NO4/c1-10(16)15-8-4-5-13(17)12-7-6-11(18-2)9-14(12)19-3/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)

InChI-Schlüssel

KYZPQJNEEGKKNH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCC(=O)C1=C(C=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.